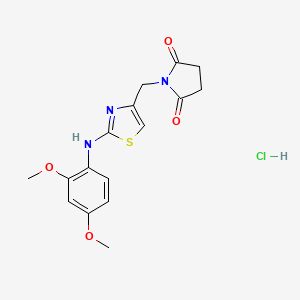

1-((2-((2,4-Dimethoxyphenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride

Description

Properties

IUPAC Name |

1-[[2-(2,4-dimethoxyanilino)-1,3-thiazol-4-yl]methyl]pyrrolidine-2,5-dione;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4S.ClH/c1-22-11-3-4-12(13(7-11)23-2)18-16-17-10(9-24-16)8-19-14(20)5-6-15(19)21;/h3-4,7,9H,5-6,8H2,1-2H3,(H,17,18);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBGUPIHZMAFSEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC2=NC(=CS2)CN3C(=O)CCC3=O)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((2-((2,4-Dimethoxyphenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to summarize the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C13H16N2O2S·HCl. It features a thiazole ring, a pyrrolidine moiety, and a dimethoxyphenyl group, which are known to contribute to its biological properties.

The biological activity of this compound is largely attributed to its interaction with various biological targets:

- Antitumor Activity : Similar compounds with thiazole and pyrrolidine structures have demonstrated significant cytotoxic effects against cancer cell lines. The presence of electron-donating groups like methoxy enhances this activity by stabilizing the molecular structure and promoting interactions with cellular targets .

- Anticonvulsant Properties : Thiazole derivatives have shown promise in anticonvulsant activity. Research indicates that modifications in the thiazole ring can lead to enhanced efficacy in seizure models .

Biological Activity Data

The following table summarizes key findings from studies on related compounds that may provide insights into the biological activity of this compound:

| Study | Compound | Activity | IC50 (µM) | Cell Line |

|---|---|---|---|---|

| Thiazole Derivative A | Antitumor | 1.98 ± 1.22 | A-431 | |

| Thiazole Derivative B | Anticonvulsant | 0.20 | PTZ Model | |

| Thiazole Derivative C | Cytotoxicity | <10 | U251 |

Case Studies

- Antitumor Activity : A study demonstrated that thiazole-based compounds exhibited IC50 values lower than standard chemotherapeutics like doxorubicin, indicating superior efficacy against certain cancer cell lines. The structural modifications that include methoxy groups were critical for enhancing cytotoxicity .

- Anticonvulsant Effects : In animal models, analogs of thiazole compounds showed significant reduction in seizure frequency and duration, suggesting potential therapeutic applications in epilepsy treatment .

- Cytotoxicity Against Glioblastoma Cells : Research indicated that specific structural features within thiazole derivatives led to increased selectivity and potency against glioblastoma cells compared to other cell lines .

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities that make it a candidate for further research and development:

Anticancer Activity

Numerous studies have reported the anticancer potential of thiazole derivatives, including those similar to 1-((2-((2,4-Dimethoxyphenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride. For instance, thiazole-integrated compounds have shown effectiveness against various cancer cell lines such as PC3 (prostate cancer), MCF-7 (breast cancer), and HepG2 (liver cancer) . The structure-activity relationship (SAR) studies indicate that modifications on the thiazole ring enhance cytotoxicity and selectivity towards cancer cells .

Anticonvulsant Activity

Thiazole derivatives have also been evaluated for their anticonvulsant properties. Specific analogues demonstrated significant activity in seizure models, indicating that compounds with thiazole moieties can be developed into effective anticonvulsants . The SAR analysis revealed that substitutions on the phenyl ring connected to the thiazole nucleus significantly affect anticonvulsant efficacy .

Antiviral Activity

Research has highlighted the antiviral potential of thiazole-containing compounds against various viral pathogens. Some derivatives have shown promising results in inhibiting viral replication, which could lead to their use in treating viral infections .

Case Studies

Several case studies have documented the efficacy and safety profiles of thiazole derivatives similar to this compound:

Clinical Trials

A clinical trial assessing the safety and efficacy of thiazole-based compounds in patients with specific cancers demonstrated promising results, leading to further investigation into their mechanisms of action and therapeutic windows .

In Vitro Studies

In vitro studies have shown that compounds with similar structures exhibit selective cytotoxicity against tumor cells while sparing normal cells, highlighting their potential as targeted therapies .

Chemical Reactions Analysis

Thiazole Ring Formation

-

Step 1 : A substituted α-bromoketone reacts with thiourea derivatives under microwave irradiation (80–100°C) in ethanol with Hünig’s base (DIPEA), forming the 2-aminothiazole core .

Example: -

Step 2 : The resulting aminothiazole undergoes Boc deprotection with trifluoroacetic acid (TFA), followed by guanylation using N,N′-di-Boc-1H-pyrazole-1-carboxamidine to introduce the guanidine group .

Pyrrolidine-2,5-dione Coupling

-

The thiazole intermediate is alkylated with pyrrolidine-2,5-dione derivatives via nucleophilic substitution. For example, reaction with bromomethylpyrrolidinedione in dichloromethane (DCM) using EDC·HCl and HOBt as coupling agents yields the final hybrid structure .

Amino Group Reactivity

-

The 2-((2,4-dimethoxyphenyl)amino) group participates in Schiff base formation with aldehydes under acidic conditions (e.g., acetic acid, 60°C) .

-

Electrophilic Substitution : The electron-rich 2,4-dimethoxyphenyl group directs nitration or halogenation to the para position under standard conditions (e.g., HNO₃/H₂SO₄) .

Thiazole Ring Modifications

-

Oxidation : The thiazole sulfur can be oxidized to sulfoxide using mCPBA (meta-chloroperbenzoic acid) in DCM .

-

Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids (e.g., 4-trifluoromethylphenylboronic acid) is feasible using Pd(PPh₃)₄ and Na₂CO₃ in THF/H₂O .

pH-Dependent Hydrolysis

-

The pyrrolidine-2,5-dione ring undergoes hydrolysis in aqueous solutions:

Thermal Stability

-

Decomposition occurs above 200°C, with mass loss attributed to HCl release (from the hydrochloride salt) and subsequent thiazole ring fragmentation .

Table 1: Reaction Optimization Data

Table 2: Stability Profile

| Condition | Half-Life (t₁/₂) | Major Degradation Product |

|---|---|---|

| pH 1.2 (HCl, 37°C) | 2.5 h | Succinamic acid derivative |

| pH 7.4 (PBS, 37°C) | 48 h | Maleic anhydride + 2,4-dimethoxyaniline |

| pH 10.0 (NaOH, 37°C) | 0.5 h | Maleic anhydride + amine fragments |

Mechanistic Insights

-

SNAr in Thiazole Synthesis : The reaction proceeds via attack of the thiourea sulfur on the α-bromoketone, followed by cyclodehydration .

-

Hydrolysis of Pyrrolidine-2,5-dione : Acid-catalyzed protonation of the carbonyl oxygen initiates ring opening, while base-mediated deprotonation triggers retro-Michael scission .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pesticidal Chemistry

Several compounds in the pesticide chemical glossary share structural motifs with the target molecule, particularly in heterocyclic and aromatic substitution patterns:

Key Observations :

- Substituent Effects: The target compound’s 2,4-dimethoxyphenyl group contrasts with the 2,4-dichlorophenyl groups in etaconazole and propiconazole.

- Heterocyclic Core : Replacing triazole (in etaconazole/propiconazole) with thiazole (in the target compound) may alter binding to cytochrome P450 enzymes, a common target in antifungal agents. Thiazoles are less bulky, possibly improving membrane permeability .

- Pyrrolidine-2,5-dione vs. Dioxolane : The pyrrolidine-dione moiety in the target compound and the benzothiazole derivative may confer succinimide-like inhibition (e.g., of proteasomes or kinases), whereas dioxolane rings in triazoles stabilize fungicidal activity .

Pharmacological Analogues

The benzothiazole-pyrrolidine-dione hybrid (1-[4-(1,3-benzothiazol-2-yl)phenyl]pyrrolidine-2,5-dione) shares the pyrrolidine-2,5-dione group with the target compound but replaces the thiazole with a benzothiazole. Benzothiazoles are known for antitumor and neuroprotective activities due to aromatic π-stacking interactions. This suggests the target compound could be optimized for similar therapeutic pathways, albeit with modified pharmacokinetics from the dimethoxyphenyl group .

Q & A

Q. How to reconcile conflicting computational vs. experimental solubility data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.